![molecular formula C14H15NO2 B6367520 3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261915-23-4](/img/structure/B6367520.png)
3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine, 95%
Overview
Description
3-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine (95%) is a compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, an aromatic organic compound, and is commonly referred to by its abbreviation 3-E2MHP. This compound has been used in the synthesis of various other compounds, as well as in a variety of biochemical and physiological experiments. In
Scientific Research Applications
3-E2MHP has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 4-ethoxy-2-methylphenyl-2-hydroxy-1-naphthaldehyde and 4-ethoxy-2-methylphenyl-2-hydroxy-1-naphthoic acid. It has also been used in the synthesis of a variety of other compounds, such as 4-ethoxy-2-methyl-1-phenyl-1-propanol and 4-ethoxy-2-methyl-1-phenyl-1-propanal. In addition, 3-E2MHP has been used in a variety of biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of 3-E2MHP is not fully understood, but it is believed to act as a proton acceptor. This is due to the presence of the hydroxyl group, which is capable of accepting protons from other molecules. This property makes 3-E2MHP useful in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-E2MHP are not fully understood, but it is believed to have a variety of effects. It has been shown to inhibit the growth of certain types of bacteria, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and analgesic properties, and to act as an antioxidant.
Advantages and Limitations for Lab Experiments
The advantages of using 3-E2MHP in laboratory experiments include its low cost, its availability, and its easy synthesis. It is also relatively non-toxic and has a wide range of applications. The main limitation of 3-E2MHP is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Future Directions
The future directions for the use of 3-E2MHP in scientific research include further exploration of its biochemical and physiological effects, as well as its potential use in the synthesis of other compounds. Additionally, further research could be conducted to better understand its mechanism of action, as well as to explore potential new applications. Finally, further research could be conducted to explore the potential use of 3-E2MHP in drug development and delivery.
Synthesis Methods
The synthesis of 3-E2MHP is a relatively simple process. It begins with the reaction of 4-ethoxy-2-methylphenol with pyridine hydrochloride in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction produces a pyridine derivative, which is then treated with hydrazine hydrate to form 3-E2MHP. The overall reaction is as follows:
4-ethoxy-2-methylphenol + pyridine hydrochloride + p-toluenesulfonic acid → pyridine derivative
pyridine derivative + hydrazine hydrate → 3-E2MHP
properties
IUPAC Name |
3-(4-ethoxy-2-methylphenyl)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-11-6-7-12(10(2)9-11)13-5-4-8-15-14(13)16/h4-9H,3H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWJZYUPWMCZPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CNC2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682930 | |
Record name | 3-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one | |
CAS RN |
1261915-23-4 | |
Record name | 2(1H)-Pyridinone, 3-(4-ethoxy-2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261915-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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